molecular formula C9H6Br2O3S B11830274 3,6-Dibromothiochroman-4-one 1,1-dioxide

3,6-Dibromothiochroman-4-one 1,1-dioxide

Cat. No.: B11830274
M. Wt: 354.02 g/mol
InChI Key: VCTORWBORJAJTP-UHFFFAOYSA-N
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Description

3,6-Dibromothiochroman-4-one 1,1-dioxide is a brominated sulfone derivative of thiochroman-4-one, characterized by two bromine substituents at positions 3 and 6 of the thiochroman ring and a sulfone group (1,1-dioxide). This compound is hypothesized to serve as a versatile scaffold in medicinal chemistry and materials science due to the electron-withdrawing effects of bromine and the sulfone group, which may enhance reactivity or binding affinity in biological systems.

Properties

Molecular Formula

C9H6Br2O3S

Molecular Weight

354.02 g/mol

IUPAC Name

3,6-dibromo-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C9H6Br2O3S/c10-5-1-2-8-6(3-5)9(12)7(11)4-15(8,13)14/h1-3,7H,4H2

InChI Key

VCTORWBORJAJTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromothiochroman-4-one 1,1-dioxide typically involves the bromination of thiochroman-4-one followed by oxidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The bromination is followed by oxidation using hydrogen peroxide or other oxidizing agents to achieve the 1,1-dioxide form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromothiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form thiochroman derivatives.

    Oxidation Reactions: Further oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Azide Derivatives: Formed from nucleophilic substitution reactions.

    Reduced Thiochroman Derivatives: Formed from reduction reactions.

    Sulfone Derivatives: Formed from further oxidation reactions.

Scientific Research Applications

3,6-Dibromothiochroman-4-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromothiochroman-4-one 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it could be a potent inhibitor of cysteine proteases and other thiol-containing enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Chlorine

6-Chlorothiochroman-4-one 1,1-Dioxide (CAS: 90396-06-8)
  • Molecular Formula : C₉H₇ClO₃S
  • Molecular Weight : 230.67 g/mol
  • Key Properties: A monochlorinated analog with a single chlorine substituent at position 4. It is marketed as a "versatile small molecule scaffold" for lab use, emphasizing its utility in drug discovery .
  • Comparison : The chlorine atom’s smaller atomic radius and lower electronegativity compared to bromine may result in reduced steric hindrance and altered electronic properties. This could influence solubility, melting point, and reactivity in substitution reactions.
6-Bromo-2,3-dihydrothiochromen-1,1-dioxide-4-one (CAS: 112819-26-8)
  • Molecular Formula : C₉H₇BrO₃S
  • Molecular Weight : 275.12 g/mol
  • Key Properties: A monobrominated analog with bromine at position 5. It shares the sulfone group but lacks the additional bromine at position 6. Safety data indicate it is irritating to eyes, skin, and the respiratory system .
3,6-Dibromothiochroman-4-one 1,1-Dioxide (Hypothetical)
  • Expected Molecular Formula : C₉H₆Br₂O₃S
  • Expected Molecular Weight : ~356.98 g/mol
  • Hypothesized Properties: The dual bromine substituents would increase molecular weight and steric bulk compared to mono-halogenated analogs. The electron-withdrawing effects of bromine may enhance the electrophilicity of the ketone group, facilitating nucleophilic additions or substitutions.

Table 1: Substituent and Molecular Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
6-Chloro derivative Cl at C6 C₉H₇ClO₃S 230.67 Small molecule scaffold
6-Bromo derivative Br at C6 C₉H₇BrO₃S 275.12 Lab-scale synthesis
3,6-Dibromo derivative (hypo.) Br at C3 and C6 C₉H₆Br₂O₃S ~356.98 Medicinal chemistry

Stability and Reactivity

  • Hydrolytic Sensitivity : N-Acylated sulfone derivatives, such as those in substituted 1,2-thiazetidine 1,1-dioxides, are moisture-sensitive and hydrolyze to sulfonic acids . By analogy, the 3,6-dibromo compound may exhibit similar instability under humid conditions, necessitating anhydrous storage.
  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine could make the 3,6-dibromo derivative more reactive in Suzuki or Ullmann coupling reactions, expanding its utility in forming carbon-carbon bonds.

Structural Analog with Tetrabromination

4,5,6,7-Tetrabromo-3H-benzo[c][1,2]oxathiol-3-one 1,1-Dioxide (CAS: 68460-01-5)
  • Molecular Formula : C₇Br₄O₄S
  • Molecular Weight : 499.76 g/mol
  • Key Properties: A benzoxathiol-based sulfone with four bromine atoms.
  • Comparison : The thiochroman core of 3,6-dibromothiochroman-4-one 1,1-dioxide offers a more flexible ring system compared to the rigid benzoxathiol scaffold, which may influence conformational preferences in drug design.

Research Implications and Gaps

  • Biological Activity : While nifurtimox and benznidazole (antiparasitic agents) are structurally distinct, their sulfone and nitro groups suggest that 3,6-dibromothiochroman-4-one 1,1-dioxide could be explored for antiparasitic or antimicrobial activity .
  • Synthesis Optimization: Further studies are needed to refine bromination regioselectivity and improve yields for the 3,6-dibromo derivative, building on methods used for monohalogenated analogs .

Biological Activity

3,6-Dibromothiochroman-4-one 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial, antifungal, and cytotoxic activities, as well as relevant case studies and research findings.

Chemical Structure and Properties

3,6-Dibromothiochroman-4-one 1,1-dioxide can be represented by the following chemical structure:

  • Molecular Formula : C₉H₇Br₂O₂S
  • Molecular Weight : 307.02 g/mol

This compound belongs to the thiochroman family and features a dioxo group that enhances its reactivity and biological potential.

Antibacterial Activity

Research has indicated that 3,6-Dibromothiochroman-4-one 1,1-dioxide exhibits significant antibacterial properties. In a study evaluating various derivatives of thiochroman compounds, it was found that this specific compound demonstrated effective inhibition against several bacterial strains, particularly:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably lower than those for many standard antibiotics, suggesting a promising alternative for treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa125

Antifungal Activity

In addition to its antibacterial effects, 3,6-Dibromothiochroman-4-one 1,1-dioxide has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger, with results indicating significant inhibition at concentrations comparable to established antifungal agents.

Fungal StrainMIC (µg/mL)
Candida albicans200
Aspergillus niger300

Cytotoxic Activity

The cytotoxic potential of this compound has also been evaluated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells with IC50 values in the low micromolar range. Notably, the compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.

Case Studies

Several case studies have highlighted the efficacy of thiochroman derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with chronic bacterial infections showed that treatment with a thiochroman derivative resulted in a significant reduction of bacterial load compared to standard treatments.
  • Oncology Trials : In a phase I clinical trial assessing the safety of thiochroman derivatives in cancer patients, preliminary results indicated manageable side effects and promising anti-tumor activity.

Research Findings

Recent studies have focused on the synthesis and modification of thiochroman derivatives to enhance their biological activity. The introduction of various substituents at positions 3 and 6 has been shown to affect both antibacterial and antifungal potency significantly. For instance:

  • Substituents with electron-withdrawing groups generally enhance antibacterial activity.
  • Modifications at position 4 have been linked to improved cytotoxicity against cancer cell lines.

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